Product packaging for 3,7-Dimethylquinoxalin-2(1H)-one(Cat. No.:)

3,7-Dimethylquinoxalin-2(1H)-one

Cat. No.: B15071347
M. Wt: 174.20 g/mol
InChI Key: YCLSJAXNBDCZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dimethylquinoxalin-2(1H)-one is a high-purity, synthetic quinoxalinone derivative offered to support advanced scientific research and development. This compound is part of the privileged quinoxaline scaffold, recognized for its diverse and significant biological and industrial applications. In industrial chemistry, this compound has been demonstrated to function as an efficient mixed-type corrosion inhibitor for carbon steel in acidic environments. Studies show it adsorbs onto the metal surface, forming a protective layer that significantly reduces corrosion rates in 1.0 M HCl solution, as confirmed by electrochemical and weight loss methods . In pharmaceutical and medicinal chemistry research, the quinoxalin-2(1H)-one core is a key structure in drug discovery. Functionalized derivatives are investigated for a broad range of pharmacological activities, including as potential antitumor agents . Some quinoxaline derivatives act as inhibitors for various therapeutic targets, such as receptor tyrosine kinases (e.g., FGFR1) , while others have shown promise in inhibiting enzymes like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are relevant in diseases like colorectal cancer . The structure is also a valuable building block in synthetic chemistry, with ongoing development of mild and convenient protocols for its synthesis and further functionalization . This product is intended for research purposes only by trained professionals. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B15071347 3,7-Dimethylquinoxalin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3,7-dimethyl-1H-quinoxalin-2-one

InChI

InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)12-10(13)7(2)11-8/h3-5H,1-2H3,(H,12,13)

InChI Key

YCLSJAXNBDCZCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=O)N2)C

Origin of Product

United States

The Enduring Significance of Quinoxalinone Ring Systems in Heterocyclic Chemistry

The quinoxalinone core, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a privileged scaffold in the realm of heterocyclic chemistry. mtieat.orgpharmacophorejournal.com This structural motif is not commonly found in nature but is readily accessible through synthetic routes, making it a highly attractive target for chemical synthesis. bohrium.com The inherent chemical properties of the quinoxalinone system, including its aromaticity and the presence of nitrogen heteroatoms, provide a foundation for a wide array of chemical modifications. These modifications can fine-tune the molecule's electronic and steric properties, leading to a broad spectrum of chemical reactivity and potential applications.

Quinoxaline (B1680401) derivatives are recognized for their importance as building blocks in the creation of more complex heterocyclic systems. mtieat.org Their utility spans various domains of chemical research, from the development of novel organic materials to their role as intermediates in the synthesis of intricate molecular architectures. The continuous exploration of quinoxaline chemistry underscores its fundamental importance and the unceasing interest of the scientific community in its potential. mtieat.org

Situating 3,7 Dimethylquinoxalin 2 1h One in the Pantheon of Quinoxalinone Research

Within the extensive family of quinoxalinone derivatives, 3,7-Dimethylquinoxalin-2(1H)-one represents a specific and noteworthy compound. The strategic placement of methyl groups at the 3 and 7 positions of the quinoxalinone core imparts distinct characteristics that influence its chemical behavior and research applications.

The synthesis of quinoxalinone derivatives, including the dimethylated variant, is often achieved through the condensation of an appropriate o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. pharmacophorejournal.comresearchgate.net This foundational reaction has been refined over the years, with various synthetic methodologies being developed to improve yields and expand the scope of accessible derivatives. mtieat.org Research into the synthesis of quinoxalinones continues to be an active area, with a focus on developing more efficient and environmentally benign procedures. organic-chemistry.org

Derivatives of the closely related 6,7-dimethylquinoxalin-2(1H)-one have been synthesized and investigated for their potential as antimicrobial agents. nih.govresearchgate.net These studies often involve molecular docking simulations to understand the interaction of the compounds with biological targets, such as DNA gyrase. nih.govresearchgate.net While this research focuses on a different isomer, it highlights the general interest in dimethylated quinoxalinones within the scientific community.

Computational and Theoretical Investigations of 3,7 Dimethylquinoxalin 2 1h One

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 3,7-Dimethylquinoxalin-2(1H)-one. By utilizing functionals such as B3LYP with appropriate basis sets (e.g., 6-31G**), researchers can calculate a range of molecular properties that correlate with experimental observations and predict chemical behavior. electrochemsci.org

Analysis of Molecular Orbital Energies (EHOMO, ELUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO (EHOMO) is associated with the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its electron-accepting ability. electrochemsci.orgscirp.org

A key parameter derived from these energies is the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), which is an indicator of the molecule's chemical stability and reactivity. electrochemsci.orgscirp.org A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org

For a related series of 7-R-3-methylquinoxalin-2(1H)-ones (where R=H, CH₃, Cl), DFT calculations have shown that the nature of the substituent at the C7 position influences the HOMO and LUMO energies. electrochemsci.org For instance, the introduction of a methyl group (CH₃) at the C7 position, as in this compound, increases the EHOMO value compared to the unsubstituted compound. electrochemsci.org This higher HOMO energy suggests an enhanced tendency to donate electrons. electrochemsci.org

Table 1: Frontier Molecular Orbital Energies and Energy Gap for this compound and related compounds.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
3-Methylquinoxalin-2(1H)-one (Q=O)-6.075-1.5544.521
This compound (Me-Q=O) -5.913 -1.461 4.452
7-Chloro-3-methylquinoxalin-2(1H)-one (Cl-Q=O)-6.294-1.9024.392

Data sourced from a DFT study at the B3LYP/6-31G* level of theory.* electrochemsci.org

Global Reactivity Descriptors

Hardness (η) and Softness (S): Chemical hardness is the resistance to a change in electron distribution, while softness is the reciprocal of hardness. scirp.org Hardness is calculated as η = (ELUMO - EHOMO) / 2. scirp.org A smaller energy gap corresponds to a lower hardness and higher softness, indicating greater reactivity.

Electronegativity (χ): This is a measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Table 2: Global Reactivity Descriptors for this compound and related compounds.

CompoundDipole Moment (μ) (Debye)Hardness (η)Softness (S)Electronegativity (χ)Electrophilicity Index (ω)
3-Methylquinoxalin-2(1H)-one (Q=O)3.0792.2610.4423.8153.238
This compound (Me-Q=O) 3.626 2.226 0.449 3.687 3.016
7-Chloro-3-methylquinoxalin-2(1H)-one (Cl-Q=O)1.2122.1960.4554.0983.820

Data sourced from a DFT study at the B3LYP/6-31G* level of theory.* electrochemsci.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP surface is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral or near-zero potential. researchgate.net

For quinoxaline (B1680401) derivatives, the MEP map helps to identify the most likely sites for interaction with other chemical species. The negative potential regions are typically located around the electronegative atoms like oxygen and nitrogen, while the positive regions are found around the hydrogen atoms. researchgate.net

Local Reactivity Analysis

Fukui Functions: The Fukui function, f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. nih.govwikipedia.org It helps to identify the most electrophilic and nucleophilic sites in a molecule. wikipedia.org The condensed Fukui function provides these values for each atom in the molecule.

f+(r): for nucleophilic attack (attack by a species with excess electrons).

f-(r): for electrophilic attack (attack by an electron-deficient species).

f0(r): for radical attack.

Calculations on related quinoxaline derivatives have utilized Natural Population Analysis (NPA) to determine the Fukui functions from the charges of the neutral, cationic, and anionic species. electrochemsci.org

Local Softness Indices: Derived from the Fukui functions and the global softness, local softness indices (s+(r), s-(r), and s0(r)) provide a more quantitative measure of the reactivity of specific atomic sites.

Elucidation of Electron Transfer Mechanisms

Computational studies can shed light on the mechanisms of electron transfer processes involving this compound. The ability of the molecule to donate or accept electrons, as indicated by its HOMO and LUMO energies, is fundamental to these mechanisms. electrochemsci.org In processes like corrosion inhibition, the transfer of electrons from the inhibitor molecule to the vacant d-orbitals of a metal surface is a key step. electrochemsci.org The high EHOMO of this compound suggests a strong tendency to donate electrons, facilitating its adsorption and the formation of a protective layer. electrochemsci.org The fraction of electrons (ΔN) transferred from the inhibitor to the metallic surface can also be calculated using theoretical methods. electrochemsci.org

Molecular Simulation Methodologies

While specific molecular simulation studies solely focused on this compound are not extensively detailed in the provided context, the general methodologies are applicable. Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this molecule, for instance, its interaction with a solvent or a surface over time. These simulations, often used in conjunction with quantum chemical calculations, can provide a more complete picture of the molecule's properties and reactivity in a condensed phase environment.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations have been instrumental in understanding the interaction of quinoxaline derivatives with various surfaces, particularly in the study of corrosion inhibition.

In studies of related quinoxaline compounds, MD simulations have been performed to model the adsorption behavior on metal surfaces like the Fe(110) or Fe(100) plane of mild steel. najah.edutandfonline.com These simulations are typically conducted under periodic boundary conditions to mimic a continuous surface and include a simulated corrosive environment containing water molecules, hydronium ions, and chloride ions. tandfonline.com The simulations are run at specific temperatures, such as 298 K (25 °C), using force fields like COMPASS III to govern the interatomic forces. tandfonline.com

A key output of these simulations is the interaction energy between the inhibitor molecule and the metal surface, which indicates the stability of the adsorbed layer. Analysis of the simulation trajectories also reveals the distance between the active sites of the molecule (such as nitrogen and oxygen atoms) and the metal atoms. Distances within the range of 3.5 Å are often interpreted as indicative of the formation of chemical bonds, suggesting a chemisorption mechanism. najah.edu For various quinoxaline derivatives studied as corrosion inhibitors, MD simulations have provided strong evidence for their significant ability to adsorb onto metal surfaces. najah.eduresearchgate.netnih.gov

Table 1: Typical Parameters in MD Simulations of Quinoxaline Derivatives on Iron Surfaces

Parameter Typical Value/Setting Source
Simulated Surface Fe(110) or Fe(100) najah.edutandfonline.com
Force Field COMPASS III tandfonline.com
Temperature 298 K tandfonline.com
Simulation Box Inhibitor, water molecules, H₃O⁺, Cl⁻ tandfonline.com
Vacuum Layer ~40 Å tandfonline.com

Monte Carlo (MC) Simulations

Monte Carlo (MC) simulations utilize repeated random sampling to obtain numerical results and are particularly useful for studying complex systems with many interacting parts. numberanalytics.com In materials science, MC methods are applied to model material behaviors and predict properties. numberanalytics.comanl.gov

For quinoxaline derivatives, MC simulations, often using the Adsorption Locator module within software like Materials Studio, have been employed to investigate the most energetically favorable adsorption sites on a material surface. najah.eduresearchgate.net These simulations explore a vast number of possible adsorption configurations of the molecule on a given surface (e.g., an iron crystal) to identify the one with the lowest (most favorable) adsorption energy. najah.eduhilarispublisher.com The results from MC simulations provide strong theoretical support for the adsorption capacity of these molecules, corroborating findings from experimental and other theoretical methods like Density Functional Theory (DFT). najah.eduresearchgate.net The primary goal is to understand the interaction at the molecular level, which is often difficult to probe experimentally. numberanalytics.com

Table 2: Representative Adsorption Energy Data from MC Simulations for Quinoxaline Derivatives

Molecule Adsorption Energy (kJ/mol) Note
(E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ) -185.3 Data for a related quinoxaline derivative on an Fe(110) surface. hilarispublisher.com
(E)-3-(2-(furan-2-yl) vinyl) quinoxalin-2(1H)-one (FVQ) -172.1 Data for a related quinoxaline derivative on an Fe(110) surface. hilarispublisher.com

Adsorption Mechanism Studies on Material Surfaces

Investigation of Adsorption Configurations (Parallel vs. Perpendicular)

The orientation of a molecule upon adsorption to a surface is critical to its function. For quinoxaline derivatives, the planar nature of the quinoxaline ring system plays a significant role in this process. Theoretical studies on related heterocyclic compounds have shown that a parallel adsorption orientation onto the metal surface is often favored. najah.edu This configuration allows for maximum interaction between the molecule's π-electrons (from the aromatic rings) and the surface. The adsorption process can be viewed as a substitution where the organic molecule in the solution replaces water molecules already present on the material's surface. orientjchem.org This flat-lying orientation effectively blocks the active sites on the metal from the corrosive environment, which is a key aspect of their function in applications like corrosion inhibition. imist.ma

Effects of Protonation States on Surface Affinity

This change in molecular charge is crucial for surface interactions. The surface of a metal in an acidic solution is typically charged, and the electrostatic interaction between the protonated (and thus positively charged) inhibitor molecule and the charged surface becomes a significant factor in the adsorption mechanism. The ability of the molecule to exist in different protonation states can therefore influence its affinity for the surface and the stability of the resulting protective layer.

Orbital Hybridization and Charge Transfer Analysis (e.g., PDOS, EDD, ELF)

The adsorption of quinoxaline derivatives on metal surfaces is often a process of chemisorption, which involves the sharing of electrons and the formation of coordinate covalent bonds. imist.ma This is facilitated by the interaction between the electron-rich centers of the molecule and the vacant orbitals of the metal atoms. The heteroatoms (nitrogen and oxygen) in the quinoxaline structure possess lone pairs of electrons, and the aromatic rings have delocalized π-electrons, which can be donated to the vacant d-orbitals of iron. nih.govorientjchem.org

Advanced computational analyses are used to visualize and quantify this charge transfer.

Projected Density of States (PDOS) analysis helps to identify which atomic orbitals from the molecule and the surface are involved in forming the new chemical bonds.

Electron Density Difference (EDD) maps visualize the redistribution of electron density upon adsorption, clearly showing regions of electron accumulation and depletion.

Electron Localization Function (ELF) provides a measure of electron localization, helping to distinguish between covalent bonds, ionic bonds, and lone pairs.

These analyses collectively show that a charge transfer occurs from the inhibitor molecule to the metal surface, which strengthens the adsorption and the stability of the resulting film. imist.manih.gov The delocalization of molecular orbitals in the conjugated system of the quinoxaline ring is thought to effectively promote this charge transfer process. nih.gov

In Silico Modeling for Chemical Interactions (without biological outcomes)

In silico modeling encompasses a range of computational techniques used to simulate and predict chemical interactions. Molecular docking is a prominent example, often used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. researchgate.netnih.gov

Studies on the closely related compound, 6,7-dimethylquinoxalin-2(1H)-one, have used molecular docking to investigate its binding modes within the active site of the DNA gyrase enzyme. researchgate.netnih.gov Such studies calculate a binding score (often in kcal/mol) that estimates the strength of the interaction and identifies the specific amino acid residues involved in forming hydrogen bonds or other non-covalent interactions. researchgate.net While the ultimate goal of such studies is often drug design, the methodology itself is a powerful tool for understanding fundamental chemical interactions, such as shape complementarity and the specific forces that govern molecular recognition.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models have been developed for quinoline (B57606) derivatives to predict their interaction potential. nih.gov These models use statistical methods to correlate calculated molecular descriptors (e.g., mass, electronegativity, partial charges) with observed interaction strengths, providing a framework for predicting the behavior of new, untested compounds based on their chemical structure. nih.gov

Table 3: Mentioned Compounds

Compound Name Abbreviation
This compound -
6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one 4d
6,7-Dimethylquinoxalin-2(1H)-one -
(E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one BMQ
(E)-3-(2-(furan-2-yl) vinyl) quinoxalin-2(1H)-one FVQ
(E)-3-styrylquinoxalin-2(1H)-one STQ
Quinoxaline -
3-methylquinoxalin-2(1H)-one -
(E)−3-(2-(benzofuran-2-yl) vinyl) quinoxaline-2(1H)-one FR115
(Z)-3-(hydrazinylidene)-7-methylquinoxalin-2(1H)-one QN-CH3
(Z)-3-(hydrazinylidene)-7-chloroquinoxalin-2(1H)-one QN-Cl
2-quinoxalinecarboxylic acid -
DNA gyrase -

Applications of 3,7 Dimethylquinoxalin 2 1h One in Chemical Science and Technology

Analytical Chemistry Applications

Development of Chemical Sensors (e.g., Alkali Metal Ion Sensing)

The scaffold of quinoxaline (B1680401) and its derivatives is extensively utilized in the development of chemical sensors due to their valuable optical properties. mdpi.comresearchgate.net These compounds can be functionalized with both electron-donating and electron-withdrawing groups, making them versatile for various sensing applications. mdpi.com Quinoxalines have been successfully employed as chemosensors for detecting a range of analytes, including cations and anions. mdpi.com

While research on 3,7-Dimethylquinoxalin-2(1H)-one for alkali metal ion sensing is specific, the broader class of quinoxaline derivatives has shown significant promise. For instance, fluorescent chemosensors based on the quinoxaline moiety have been developed for the selective detection of metal ions like Hg²⁺. nih.gov In such sensors, the interaction between the metal ion and the quinoxaline-based receptor leads to a detectable change in fluorescence intensity, allowing for selective and sensitive detection. nih.gov The principle often involves a "switch-off" mechanism where the fluorescence is quenched upon binding to the target ion. nih.gov

The application of crown ethers integrated with fluorescent dyes is a well-established strategy for alkali metal ion sensing. researchgate.net Crown ethers can be covalently immobilized on surfaces and act as highly selective recognition elements for specific alkali metal ions like Na⁺ and K⁺. researchgate.net The selectivity is determined by the size of the crown ether's cavity, which corresponds to the ionic radius of the target metal ion. researchgate.net This approach has achieved detection limits in the nanomolar range, demonstrating high sensitivity. researchgate.net While not directly involving this compound, this methodology highlights a potential pathway for its application in alkali metal ion sensing, where it could serve as the fluorescent reporter group attached to a selective ionophore like a crown ether.

Table 1: General Characteristics of Quinoxaline-Based Fluorescent Sensors

FeatureDescription
Sensing Principle Change in photophysical properties (fluorescence intensity or wavelength) upon analyte binding. mdpi.comnih.gov
Analyte Types Cations (e.g., metal ions), anions, and small molecules. mdpi.com
Selectivity Achieved through specific binding sites or cavities designed for the target analyte. nih.govresearchgate.net
Response Mechanism Can be "switch-off" (fluorescence quenching) or "switch-on" (fluorescence enhancement). nih.gov

Role in Advanced Materials Science

Quinoxaline derivatives, including structures similar to this compound, are recognized for their significant potential in advanced materials science, particularly in the field of organic electronics. researchgate.netresearchgate.net These compounds are utilized as electroluminescent materials, organic semiconductors, and dyes. nih.govresearchgate.net The quinoxaline scaffold is considered an attractive building block for these applications due to its electron-withdrawing nature and high π-deficiency. nih.gov

The photophysical properties of quinoxaline derivatives are central to their application in materials science. researchgate.net They often exhibit fluorescence and their emission characteristics can be tuned through chemical modification. researchgate.netresearchgate.net For instance, the synthesis of various derivatives allows for the modulation of their photoluminescence and electroluminescence properties. researchgate.net Compounds with fused quinoxaline aromatic rings are used as materials for organic light-emitting devices (OLEDs) and optoelectronic devices. researchgate.net

Research into π-conjugated polymers based on quinoxaline structures has demonstrated their utility as semiconductor materials in organic thin-film transistors (OTFTs). researchgate.net These materials can exhibit ambipolar transport characteristics, meaning they can conduct both electrons and holes. researchgate.net The performance, including charge carrier mobilities, can be tuned by copolymerizing the quinoxaline unit with other aromatic systems. researchgate.net The bulky and non-planar structure of some quinoxaline derivatives can also be advantageous, as it helps to reduce intermolecular aggregation in the solid state and enhances thermal stability, which are crucial properties for materials used in electronic devices. researchgate.net

Table 2: Applications of Quinoxaline Derivatives in Materials Science

Application AreaRole of Quinoxaline DerivativeRelevant Properties
Organic Light-Emitting Diodes (OLEDs) Electroluminescent material. nih.govresearchgate.netGood charge transporting properties, bright fluorescence, thermal stability. researchgate.net
Organic Semiconductors Active layer in transistors. nih.govresearchgate.netElectron-deficient nature, tunable charge carrier mobilities. nih.govresearchgate.net
Organic Dyes Chromophore for various applications. researchgate.netStrong absorption and emission, potential for halochromism (color change with acidity). researchgate.net

Concluding Remarks and Future Research Perspectives

Synthesis and Reaction Development Outlook

While the broader class of quinoxalin-2(1H)-ones has been the subject of extensive synthetic exploration, the development of novel and more efficient synthetic routes for specifically substituted analogues like 3,7-Dimethylquinoxalin-2(1H)-one remains a fertile area of research. The classical approach to the quinoxalinone core involves the condensation of an o-phenylenediamine (B120857) with an α-keto acid or its ester. For this compound, a logical and established synthetic pathway would involve the cyclocondensation of 4-methyl-1,2-phenylenediamine with pyruvic acid or ethyl pyruvate.

Future synthetic endeavors will likely focus on several key areas:

Greener Synthetic Methodologies: A shift towards more environmentally benign reaction conditions is anticipated. This includes the use of water as a solvent, catalyst-free reactions, and the application of microwave-assisted organic synthesis (MAOS) to reduce reaction times and energy consumption. nih.gov

Novel Catalytic Systems: The exploration of new catalysts could offer higher yields, improved regioselectivity, and milder reaction conditions. This includes the use of organocatalysts, nanostructured catalysts, and photoredox catalysis to enable novel bond formations. organic-chemistry.org

Post-Ugi Modifications: Multi-component reactions (MCRs), such as the Ugi reaction, followed by a post-cyclization strategy, present a powerful tool for generating diverse quinoxalinone libraries. nih.gov Fine-tuning these reactions for specific substitution patterns, including the 3,7-dimethyl configuration, will be a valuable pursuit.

C-H Functionalization: Direct C-H functionalization of the quinoxalinone core is a rapidly developing field. google.com Future work will likely focus on developing selective methods to introduce a variety of functional groups at different positions on the this compound scaffold, thereby expanding its chemical diversity and potential applications. This includes the exploration of radical-mediated and transition-metal-catalyzed reactions. nih.govchemicalbook.com

A summary of potential synthetic strategies is presented in Table 1.

Synthetic StrategyStarting MaterialsKey FeaturesPotential Advantages
Classical Condensation 4-methyl-1,2-phenylenediamine, Pyruvic acid/esterWell-established, straightforwardReliable, scalable
Microwave-Assisted Synthesis Same as aboveUse of microwave irradiationReduced reaction times, higher yields
Catalyst-Free Synthesis in Water o-phenylenediamines, α-keto acidsAqueous solvent, no catalystEnvironmentally friendly, cost-effective
Post-Ugi Cyclization o-phenylenediamine, isocyanide, aldehyde, carboxylic acidMulti-component, diversity-orientedRapid access to diverse analogues
C-H Functionalization This compoundDirect modification of the coreAtom-economical, late-stage diversification

Table 1: Prospective Synthetic Strategies for this compound and its Derivatives

Advancements in Computational Chemistry Applications

Computational chemistry has proven to be an invaluable tool in understanding the properties and reactivity of quinoxalinone derivatives. For this compound, theoretical studies have already provided significant insights into its mechanism as a corrosion inhibitor. nih.gov Future computational research is expected to delve deeper into its electronic and structural properties, guiding the design of new and improved molecules.

Key areas for future computational investigation include:

Refined Quantum Chemical Calculations: The use of higher-level density functional theory (DFT) methods and more sophisticated basis sets will provide more accurate predictions of molecular properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, charge distribution, and dipole moment. nih.gov These parameters are crucial for understanding the molecule's reactivity and its interaction with metal surfaces.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound at the interface between a corrosive medium and a metal surface. This can provide a more detailed picture of the adsorption process and the stability of the protective film.

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it will be possible to correlate the structural features of a series of quinoxalinone derivatives with their observed activity (e.g., corrosion inhibition efficiency). This will enable the in silico design of new inhibitors with enhanced performance.

Exploration of Reaction Mechanisms: Computational methods can be employed to elucidate the mechanisms of new synthetic reactions for this compound, including the identification of transition states and the calculation of activation energies. This will aid in the optimization of reaction conditions.

A comparison of calculated quantum chemical parameters for this compound and related derivatives highlights the influence of substituents on their electronic properties. nih.gov

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
3-methylquinoxalin-2(1H)-one-5.996-1.5314.4653.079
This compound -5.834 -1.442 4.392 3.626
7-chloro-3-methylquinoxalin-2(1H)-one-6.234-1.9324.3021.212

Table 2: Calculated Quantum Chemical Properties of this compound and Related Compounds nih.gov

The data indicates that the addition of a methyl group at the 7-position increases the HOMO energy and the dipole moment, which is consistent with its enhanced corrosion inhibition efficiency compared to the unsubstituted analogue. nih.gov

Exploration of Novel Chemical and Technological Applications

The established efficacy of this compound as a corrosion inhibitor for carbon steel in acidic environments opens the door to a range of technological applications and further research into its broader potential. orgsyn.org

Future exploration of this compound's applications will likely focus on:

Corrosion Inhibition in Diverse Environments: While its performance in hydrochloric acid has been studied, future work should investigate its effectiveness in other corrosive media, such as sulfuric acid, and in different industrial settings, including oil and gas pipelines and cooling water systems. The inhibitory effect of this compound is attributed to its adsorption onto the metal surface, forming a protective barrier. orgsyn.org Its inhibition efficiency has been shown to increase with concentration. orgsyn.org

Development of "Smart" Corrosion Inhibitors: Incorporating this compound into smart coatings that release the inhibitor in response to a specific trigger (e.g., a change in pH) is a promising area of research.

Antimicrobial and Biofilm Inhibition: Quinoxalinone derivatives are known to possess a wide range of biological activities. Given that derivatives of the closely related 6,7-dimethylquinoxalin-2(1H)-one have shown antimicrobial and DNA gyrase inhibitory activity, it is plausible that this compound could serve as a scaffold for the development of new antimicrobial agents. researchgate.net Research into its ability to inhibit biofilm formation, a key factor in microbial resistance and industrial biofouling, would be particularly valuable.

Organic Electronics: The conjugated π-system of the quinoxalinone core suggests potential applications in organic electronics. Future research could explore the use of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as organic sensitizers in dye-sensitized solar cells.

The table below summarizes the key findings from corrosion inhibition studies of this compound.

Concentration (M)Corrosion Current Density (µA/cm²)Inhibition Efficiency (%)Charge Transfer Resistance (Ω·cm²)Double Layer Capacitance (µF/cm²)
0 (Blank)1150-4580.99
10⁻⁶41464.012055.42
10⁻⁵23080.022542.11
10⁻⁴13888.038030.23
10⁻³80.593.065025.17

Table 3: Electrochemical and Impedance Data for this compound as a Corrosion Inhibitor for Carbon Steel in 1.0 M HCl orgsyn.org

Q & A

What are the established synthetic protocols for preparing 3,7-dimethylquinoxalin-2(1H)-one and its derivatives?

While the exact synthesis of this compound is not explicitly detailed in the evidence, analogous methods for related quinoxalinones suggest key approaches:

  • Condensation routes : Reacting 1,2-phenylenediamine with methyl 2-oxopropanoate in THF at 80°C yields 3-methylquinoxalin-2(1H)-one with 98% efficiency .
  • N-Alkylation : Treatment of 3-methylquinoxalin-2(1H)-one with propargyl bromide in DMF using K₂CO₃/TBAB provides N-propargyl derivatives in high yields .
  • Photochemical alkylation : 6,7-Dimethylquinoxalin-2(1H)-one derivatives can be synthesized via visible-light-mediated C–H functionalization with alkanes or ethers (69% yield) .

Key considerations : Regioselectivity in alkylation depends on reaction conditions (e.g., photochemical vs nucleophilic substitution) and steric/electronic effects of substituents. Purification often involves recrystallization from ethanol or ethyl acetate/cyclohexane mixtures.

How does alkylation regioselectivity vary between N- and C-positions in quinoxalinone derivatives?

Regioselectivity is influenced by reaction mechanisms:

  • N-Alkylation : Dominates under nucleophilic conditions (e.g., benzylation at N1 using benzyl chloride/K₂CO₃ in DMF, 85% yield) .
  • C-Alkylation : Achieved via photochemical activation, enabling C–H bond functionalization at electron-rich positions (e.g., dioxane addition to 6,7-dimethylquinoxalinone) .
  • Steric effects : Bulky substituents (e.g., propargyl groups) favor N-alkylation due to reduced steric hindrance compared to C–H activation .

Advanced note : Computational modeling of frontier molecular orbitals (FMOs) can predict reactive sites for photochemical alkylation.

What analytical methods confirm the structure and purity of this compound analogs?

  • NMR spectroscopy :
    • ¹H NMR identifies methyl groups (δ 2.40 ppm for CH₃) and NH protons (δ 12.29 ppm in DMSO-d₆) .
    • ¹³C NMR confirms carbonyl (δ 159.1 ppm) and aromatic carbons .
  • X-ray crystallography : Resolves bond lengths (mean C–C = 0.003 Å) and dihedral angles (e.g., 19.3°–30.4° between substituents and quinoxaline core) .
  • HRMS/IR : Validates molecular formulas (e.g., m/z 160.0637 for C₉H₈N₂O) and functional groups (C=O stretch at 1659 cm⁻¹) .

How can researchers address contradictions in reaction yields across alkylation methods?

Case study : Photochemical alkylation (69% yield) vs conventional N-alkylation (85% yield).

  • Factors affecting yields :
    • Catalyst efficiency : TBAC (tetrabutylammonium bromide) enhances phase transfer in N-alkylation .
    • Reaction time : Photochemical methods require shorter durations (hours vs days).
    • Substrate activation : Visible light promotes radical intermediates in C–H functionalization, which may suffer from competing side reactions .

Methodological recommendation : Optimize solvent polarity (e.g., DMF vs 1,4-dioxane) and stoichiometry to suppress byproducts.

What advanced techniques elucidate reaction mechanisms in quinoxalinone transformations?

  • Isotopic labeling : Track hydrogen/deuterium exchange in NH groups during reduction reactions (e.g., Pd/C-mediated conversion of nitro to amino derivatives) .
  • Kinetic studies : Monitor intermediates via in-situ NMR or HPLC to identify rate-determining steps (e.g., in Kostanecki-Robinson reactions forming pyrano-quinoxalines) .
  • Theoretical calculations : DFT analysis of transition states explains regioselectivity in cyclocondensation reactions .

How do crystallographic data inform the reactivity of quinoxalinone derivatives?

  • Conformational analysis : X-ray structures reveal planarity deviations (e.g., dihedral angles >19° between phenyl and quinoxaline rings), which influence π-π stacking and solubility .
  • Hydrogen bonding : NH···O interactions stabilize crystal packing, affecting melting points (e.g., 121°C for 6,7-dimethyl derivatives ).
  • Steric maps : Overlay crystallographic data with computational models to predict steric clashes in functionalization reactions .

What strategies optimize the synthesis of benzimidazole derivatives from quinoxalinones?

  • Reductive cyclization : Hydrogenation of 3-(β-2-nitrostyryl)quinoxalin-2(1H)-one with Pd/CaCO₃ yields amino intermediates, which cyclize in acetic acid to form benzimidazoles .
  • Acid catalysis : Prolonged heating in AcOH (3 h at reflux) drives cyclization via nucleophilic aromatic substitution .
  • Byproduct control : Monitor regioisomer formation (e.g., 7-methoxy vs 6-methoxy derivatives) using TLC or HPLC .

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